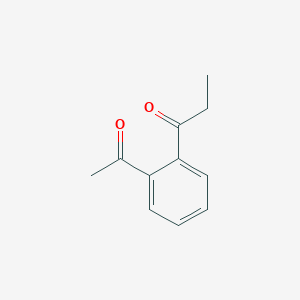
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride is a chemical compound with the molecular formula C5H5ClF3O. It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride typically involves the fluorination of propanoyl chloride. One common method is the reaction of propanoyl chloride with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yield.
Industrial production methods may involve continuous flow reactors to maintain precise control over reaction conditions and improve scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. Common reagents include triethylamine and pyridine.
Reduction Reactions: The compound can be reduced to 3-fluoro-2,2-bis(fluoromethyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 3-fluoro-2,2-bis(fluoromethyl)propanoic acid using oxidizing agents such as potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is utilized in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations to introduce fluorinated groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride can be compared with other fluorinated acyl chlorides, such as:
2,2,2-Trifluoroacetyl chloride: Similar in reactivity but with three fluorine atoms on the same carbon.
3,3,3-Trifluoropropanoyl chloride: Contains three fluorine atoms on the terminal carbon.
2-Fluoro-2,2-difluoroacetyl chloride: Has two fluorine atoms on the same carbon and one on the adjacent carbon.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated acyl chlorides.
Eigenschaften
CAS-Nummer |
112433-49-5 |
|---|---|
Molekularformel |
C5H6ClF3O |
Molekulargewicht |
174.55 g/mol |
IUPAC-Name |
3-fluoro-2,2-bis(fluoromethyl)propanoyl chloride |
InChI |
InChI=1S/C5H6ClF3O/c6-4(10)5(1-7,2-8)3-9/h1-3H2 |
InChI-Schlüssel |
MOBFLWAAADABNK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CF)(CF)C(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)
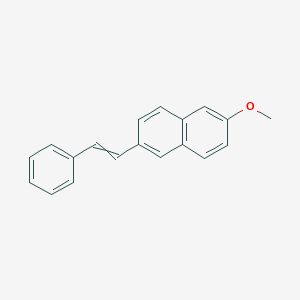
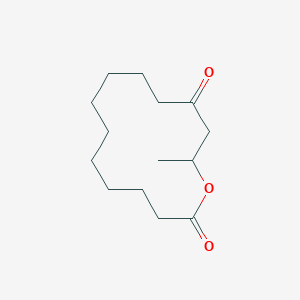
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)

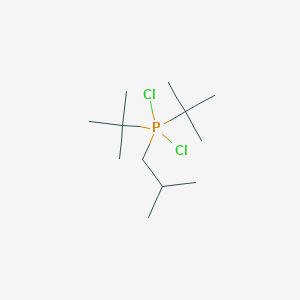

![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
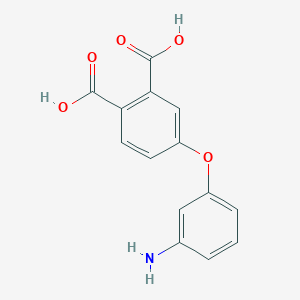
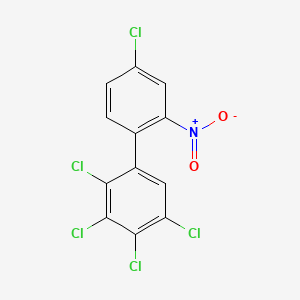

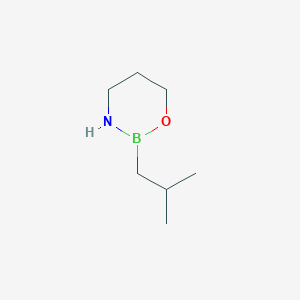
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
